ent-Sofosbuvir Desphosphate
Description
ent-Sofosbuvir Desphosphate is the enantiomer of Sofosbuvir Desphosphate, a critical intermediate or metabolite of Sofosbuvir—a nucleotide analog inhibitor widely used in hepatitis C virus (HCV) treatment. Structurally, it retains the core features of Sofosbuvir but lacks the 5'-phosphate group and exhibits inverted stereochemistry at key chiral centers, distinguishing it from its parent compound and other derivatives .
- Molecular Formula: C22H29FN3O9P (identical to Sofosbuvir derivatives but with stereochemical inversion) .
- Molecular Weight: 529.452 g/mol .
- CAS Number: 1337482-15-1 (for the non-enantiomeric form, Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate]) .
- Key Functional Groups: A phenoxyphosphoryl group, fluorinated oxolane ring, and a propan-2-yl ester moiety .
The inversion of stereochemistry (denoted by the "ent-" prefix) significantly impacts its biological activity, as enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles compared to their counterparts.
Properties
Molecular Formula |
C₁₀H₁₃FN₂O₅ |
|---|---|
Molecular Weight |
260.22 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares ent-Sofosbuvir Desphosphate with structurally related Sofosbuvir derivatives and analogs, focusing on molecular properties, stereochemistry, and functional roles.
Key Findings:
Stereochemical Divergence: The (S)- and (R)-phosphate configurations in Sofosbuvir derivatives dictate their interaction with viral polymerases. For instance, Sofosbuvir’s active form relies on the (S)-phosphate configuration for HCV NS5B polymerase inhibition . In contrast, this compound likely exhibits reduced or null antiviral activity due to stereochemical incompatibility.
Metabolic Implications :
- Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate] is a key metabolite formed during Sofosbuvir’s intracellular processing. Its enantiomer, This compound , may interfere with metabolic pathways or act as a competitive inhibitor, though clinical data remain sparse .
In contrast, this compound lacks explicit safety data, necessitating conservative handling protocols.
Q & A
Q. How can researchers validate computational predictions of this compound’s off-target interactions?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) for kinetic validation (ka, kd). Prioritize targets with docking scores ≤ -8 kcal/mol and SPR-determined KD ≤ 1 µM. Cross-reference with RNAi knockdown phenotypes in relevant disease models .
Q. Table 1. Key Parameters for Reproducible this compound Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
